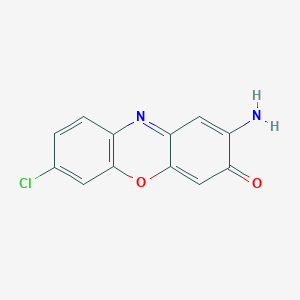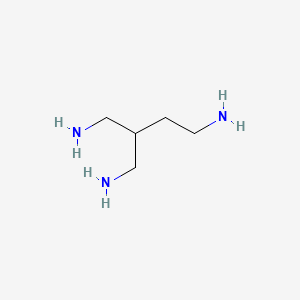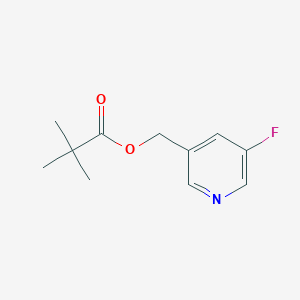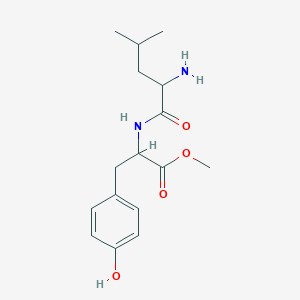![molecular formula C30H37NO5 B14690633 [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)
[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate” is a member of the cytochalasin family of compounds. These compounds are known for their ability to disrupt the cytoskeleton of cells, making them valuable tools in cell biology and pharmacology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization. The reaction conditions often require specific catalysts and reagents to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: Often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involving reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. Some notable applications include:
Actin Polymerization Studies: It binds to actin, altering its polymerization, and is used as a model for actin-binding proteins.
Cell Movement and DNA Synthesis: It helps in understanding the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells.
Nanotoxicology: Used to assess the cytotoxicity and genotoxicity of nanoparticles.
Cardiac Myocyte Research: Significant in preserving the morphology and function of cardiac myocytes.
Macrophage-Nanoparticle Interactions: Provides insights into the biological responses to nanoparticles.
Chemotherapy Research: Investigated for its potential in chemotherapy.
Mechanism of Action
The compound exerts its effects primarily by disrupting the cytoskeleton of cells. It binds to actin, a key component of the cytoskeleton, and alters its polymerization. This disruption affects various cellular processes, including cell movement, division, and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
Cytochalasin D: Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
Cytochalasin B: Similar in structure and function, also disrupts the cytoskeleton.
Uniqueness
What sets this compound apart from other cytochalasins is its specific stereochemistry and functional groups, which may confer unique binding properties and biological activities.
Properties
Molecular Formula |
C30H37NO5 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO5/c1-18-10-9-13-23-16-19(2)20(3)26-24(17-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)27(18)33/h6-9,11-15,18,20,23-26,35H,2,10,16-17H2,1,3-5H3,(H,31,34)/b13-9+,15-14+/t18-,20+,23-,24-,25?,26-,29+,30?/m0/s1 |
InChI Key |
DHLDFXDKZABSPV-FZQVOFIZSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2CC(=C)[C@H]([C@@H]3C2(C(/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C |
Canonical SMILES |
CC1CC=CC2CC(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



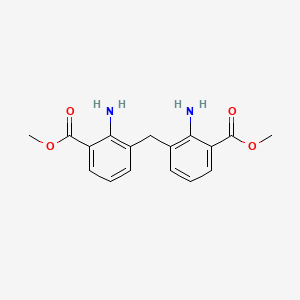
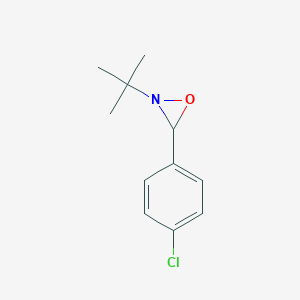
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
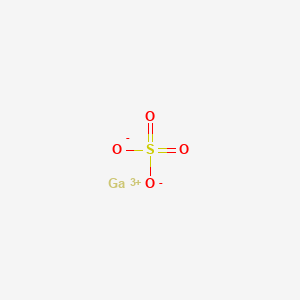

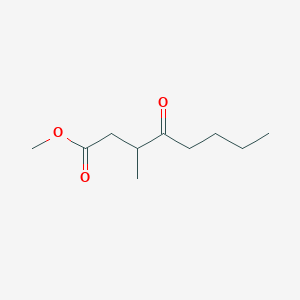
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)


